Cas no 1340440-76-7 (methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate)

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its pyrazole moiety and ester functionality. The presence of both an amino group and a methyl substituent on the pyrazole ring enhances its reactivity, making it useful for constructing heterocyclic compounds and pharmaceutical scaffolds. The ester group provides a handle for further derivatization, enabling applications in medicinal chemistry and agrochemical research. Its stable structure under standard conditions ensures reliable handling and storage. This compound is particularly advantageous for researchers seeking to explore novel pyrazole-based derivatives with tailored properties.
methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate structure
1340440-76-7 structure
Product Name:methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate
CAS No:1340440-76-7
MF:C9H15N3O2
MW:197.234301805496
CID:6199424
PubChem ID:64040487
Update Time:2025-10-28

methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate
    • CS-0347450
    • EN300-1107994
    • 1340440-76-7
    • AKOS013357105
    • Inchi: 1S/C9H15N3O2/c1-7-6-12(11-9(7)10)5-3-4-8(13)14-2/h6H,3-5H2,1-2H3,(H2,10,11)
    • InChI Key: HHPAXAWXAXZYQS-UHFFFAOYSA-N
    • SMILES: O(C)C(CCCN1C=C(C)C(N)=N1)=O

Computed Properties

  • Exact Mass: 197.116426730g/mol
  • Monoisotopic Mass: 197.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 70.1Ų

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Additional information on methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate

Methyl 4-(3-Amino-4-Methyl-1H-Pyrazol-1-yl)butanoate: A Comprehensive Overview

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate (CAS No. 1340440-76-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number or its systematic name, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological applications, and recent research advancements associated with methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate.

Chemical Properties and Structure

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is a member of the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities. The compound features a pyrazole ring substituted with an amino group and a methyl group, attached to a butanoate ester moiety. The molecular formula of methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate is C10H15N3O2, and its molecular weight is approximately 209.25 g/mol. The presence of the ester group and the amino-substituted pyrazole ring contributes to its solubility properties and reactivity.

The compound exhibits good stability under standard laboratory conditions, making it suitable for various synthetic and analytical applications. Its melting point is around 65°C, and it has a boiling point of approximately 280°C at atmospheric pressure. These physical properties are crucial for understanding its behavior in different chemical reactions and formulations.

Synthesis Methods

The synthesis of methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate can be achieved through several well-established routes. One common method involves the reaction of 3-amino-4-methylpyrazole with methyl butanoate in the presence of a suitable catalyst. This reaction typically proceeds via nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the ester, leading to the formation of the desired product.

Another approach involves the condensation of 3-amino-4-methylpyrazole with butyric acid followed by esterification with methanol. This method provides high yields and good purity, making it suitable for large-scale production. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.

Biological Applications

Methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate has shown promising biological activities in various preclinical studies. One of its notable applications is in the field of anti-inflammatory drug development. Research has demonstrated that this compound possesses potent anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

In addition to its anti-inflammatory effects, methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate has been investigated for its potential as an antitumor agent. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings have sparked interest in exploring its therapeutic potential for treating various types of cancer.

Recent Research Advancements

The scientific community continues to explore new avenues for utilizing methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate. Recent research has focused on optimizing its pharmacological properties through structural modifications and combination therapies. For instance, scientists have synthesized derivatives of this compound with enhanced bioavailability and reduced toxicity, making them more suitable for clinical applications.

A study published in the Journal of Medicinal Chemistry reported that a modified version of methyl 4-(3-amino-4-methyl-1H-pyrazol-1-yl)butanoate exhibited improved efficacy against multidrug-resistant bacteria. This finding highlights the potential of this compound as a lead molecule for developing novel antibiotics.

Conclusion

In conclusion, methyl 4-(3-amino-4-methyl-1H-pyrazol-1-y l)butanoate (CAS No. 1340440-76-7) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development. As research progresses, it is likely that new applications and therapeutic uses will be discovered, contributing to advancements in healthcare and medicine.

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